molecular formula C30H31NO9 B1672776 3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione CAS No. 149633-99-8

3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

Cat. No.: B1672776
CAS No.: 149633-99-8
M. Wt: 549.6 g/mol
InChI Key: BSBSCJRAEMDCHC-UHFFFAOYSA-N
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Description

Jadomycin B is a unique benzoxazolophenanthridine antibiotic produced by the bacterium Streptomyces venezuelae ISP5230. It is known for its distinctive pentacyclic structure and its ability to inhibit Aurora-B kinase, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jadomycin B is produced by Streptomyces venezuelae ISP5230 following specific stress conditions such as heat shock, ethanol treatment, or phage infection . The production can be optimized by altering the carbon source, buffer, inoculum size, and timing of ethanol shock. For instance, using glucose as the carbon source, MOPS as a buffer, and low concentrations of phosphate can enhance production .

Industrial Production Methods: Industrial production of Jadomycin B involves cultivating Streptomyces venezuelae in nutrient-deprived media and inducing stress conditions like heat shock at 42°C or ethanol exposure. The highest yields are obtained when ethanol is added between 6 and 13 hours post-inoculation .

Chemical Reactions Analysis

Types of Reactions: Jadomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The incorporation of amino acids into its structure is a notable reaction, forming an oxazolone ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various jadomycin analogues with different amino acid side chains, which can affect their cytotoxic activities .

Properties

IUPAC Name

3-butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO9/c1-5-13(3)24-30(37)40-29-16-9-12(2)10-17(32)21(16)23-25(31(24)29)28(36)22-15(27(23)35)7-6-8-19(22)39-20-11-18(33)26(34)14(4)38-20/h6-10,13-14,18,20,24,26,29,32-34H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSCJRAEMDCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)OC6CC(C(C(O6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149633-99-8
Record name Jadomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149633998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Reactant of Route 2
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Reactant of Route 3
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Reactant of Route 4
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Reactant of Route 5
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Reactant of Route 6
3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

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